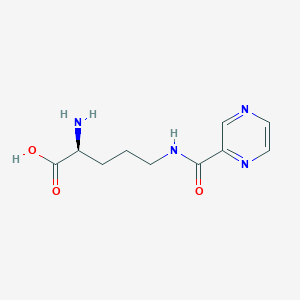

Ndelta-Pyrazinylcarbonyl-L-ornithine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGIGJGNECGMMN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)C(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427291 | |

| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201047-84-9 | |

| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine

Introduction: The Significance of Nδ-Pyrazinylcarbonyl-L-ornithine in Modern Drug Discovery

Nδ-Pyrazinylcarbonyl-L-ornithine and its derivatives are of significant interest to the pharmaceutical and biotechnology sectors. The incorporation of the pyrazinylcarbonyl moiety onto the side chain of L-ornithine introduces a unique heterocyclic functionality that can modulate the biological activity, pharmacokinetic properties, and binding affinity of peptides and small molecule therapeutics.[1] This modification is particularly valuable in the design of novel drug candidates targeting a range of diseases, including neurological disorders and cancer.[1] The resulting structure can enhance molecular stability, improve solubility, and facilitate specific interactions with biological targets.[1]

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Nδ-Pyrazinylcarbonyl-L-ornithine, designed for researchers, chemists, and drug development professionals. We will delve into the strategic considerations behind each synthetic step, from the selection of protecting groups to the choice of coupling agents, and provide detailed experimental protocols.

Strategic Approach to the Synthesis

The synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine is centered around the formation of a stable amide bond between the δ-amino group of L-ornithine and the carboxyl group of pyrazine-2-carboxylic acid. To achieve this with high selectivity and yield, a carefully planned protecting group strategy is paramount. The α-amino group of L-ornithine must be temporarily blocked to prevent its participation in the acylation reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the coupling conditions and its facile removal under acidic conditions.[2]

The overall synthetic strategy can be broken down into three key stages:

-

Selective Acylation: The coupling of Nα-Boc-L-ornithine with pyrazine-2-carboxylic acid.

-

Purification: Isolation of the protected intermediate, Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine.

-

Deprotection: Removal of the Nα-Boc group to yield the final product, Nδ-Pyrazinylcarbonyl-L-ornithine.

The following diagram illustrates the conceptual workflow of the synthesis:

Caption: A conceptual workflow for the synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine.

Part 1: Synthesis of Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine

The cornerstone of this synthesis is the efficient formation of the amide linkage. While several methods exist for amide bond formation, the use of modern coupling reagents offers significant advantages in terms of reaction efficiency, milder conditions, and suppression of side reactions such as racemization. For this synthesis, we will utilize O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. HATU is known for its rapid reaction times and high yields in peptide coupling and related acylation reactions.[3]

The reaction proceeds via the activation of the carboxylic acid group of pyrazine-2-carboxylic acid by HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This forms a highly reactive O-acylisourea intermediate, which readily reacts with the nucleophilic δ-amino group of Nα-Boc-L-ornithine.

Experimental Protocol: Amide Coupling

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.

-

Coupling: In a separate flask, dissolve Nα-Boc-L-ornithine (1.0 eq) in anhydrous DMF. Add this solution dropwise to the activated pyrazine-2-carboxylic acid mixture.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash successively with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Protected Intermediate

The crude Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired product from unreacted starting materials and by-products.

Part 2: Deprotection to Yield Nδ-Pyrazinylcarbonyl-L-ornithine

The final step in the synthesis is the removal of the Nα-Boc protecting group. This is achieved under strong acidic conditions, which cleave the tert-butoxycarbonyl group to release the free amine. Trifluoroacetic acid (TFA) is commonly used for this purpose as it allows for efficient deprotection at room temperature and the by-products are volatile and easily removed.[4]

Experimental Protocol: Boc Deprotection

-

Deprotection Reaction: Dissolve the purified Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine in a solution of TFA and a suitable solvent such as dichloromethane (DCM). A common ratio is 25-50% TFA in DCM.

-

Reaction Time: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Isolation of Final Product: After complete removal of the Boc group, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting residue can be triturated with cold diethyl ether to precipitate the final product as a salt. The product can be further purified by recrystallization or preparative HPLC if necessary.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed by various analytical techniques. Below is a table summarizing the expected properties of the key intermediate and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Analytical Data |

| Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine | C₁₅H₂₂N₄O₅ | 338.36 | 107-113 | ¹H NMR, ¹³C NMR, MS (ESI+), Optical Rotation: [a]D20 = +13 ± 2º (c=1 in MeOH)[1] |

| Nδ-Pyrazinylcarbonyl-L-ornithine (TFA salt) | C₁₀H₁₄N₄O₃ (as free base) | 238.24 | - | ¹H NMR, ¹³C NMR, MS (ESI+), High-Resolution Mass Spectrometry (HRMS) |

Detailed Synthesis Pathway Diagram

The following diagram provides a detailed chemical representation of the synthesis pathway.

Caption: Detailed reaction scheme for the synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine.

Conclusion: A Versatile and Reproducible Synthetic Route

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of Nδ-Pyrazinylcarbonyl-L-ornithine. The strategic use of the Boc protecting group and a modern coupling agent like HATU ensures high yields and purity of the desired products. This methodology is scalable and can be adapted for the synthesis of various analogs for further investigation in drug discovery and development programs. The characterization data provided serves as a benchmark for validating the successful synthesis of this valuable amino acid derivative.

References

-

Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithine. (2017). ResearchGate. [Link]

-

Experimental Procedures. The Royal Society of Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis of title compound 5 from Boc-L-ornithine. ResearchGate. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Purification and properties of porcine liver ornithine transcarbamylase. PubMed. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

- Acylation process for preparation of n-substituted peptide.

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

Sources

A Researcher's Guide to Investigating the Role of Nδ-Pyrazinylcarbonyl-L-ornithine in Amino Acid Metabolism

Abstract

L-ornithine is a critical non-proteinogenic amino acid that serves as a central hub in mammalian nitrogen metabolism. It is a key intermediate in the urea cycle and the precursor for the biosynthesis of polyamines and proline. The structural modification of L-ornithine, particularly at its δ-amino group, presents a compelling strategy for developing targeted inhibitors of enzymes involved in these pathways. This technical guide focuses on Nδ-Pyrazinylcarbonyl-L-ornithine, a commercially available but functionally uncharacterized derivative of L-ornithine. While its precise biological role is yet to be elucidated, its chemical structure suggests a strong potential for interaction with key enzymes of amino acid metabolism, such as ornithine transcarbamylase (OTC) and ornithine decarboxylase (ODC). This document provides a comprehensive overview of the metabolic significance of L-ornithine and outlines a detailed experimental framework for researchers to investigate the hypothesis that Nδ-Pyrazinylcarbonyl-L-ornithine acts as a modulator of amino acid metabolism, likely through enzyme inhibition. We present detailed, field-proven protocols for the synthesis, purification, and biological evaluation of this compound, along with data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel regulators of amino acid pathways for therapeutic intervention in oncology, metabolic disorders, and infectious diseases.

Introduction: L-Ornithine, a Central Node in Amino Acid Metabolism

L-ornithine, though not incorporated into proteins during translation, is a pivotal molecule in cellular metabolism[1][2]. Its significance stems from its central role in several key metabolic pathways:

-

The Urea Cycle: In the liver, the urea cycle is the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism. L-ornithine acts as a carrier molecule within this cycle, accepting a carbamoyl group from carbamoyl phosphate to form L-citrulline in a reaction catalyzed by ornithine transcarbamylase (OTC)[1][2][3]. The cycle ultimately leads to the production of urea, which is then excreted.

-

Polyamine Biosynthesis: L-ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine[4][5]. This conversion is initiated by the enzyme ornithine decarboxylase (ODC), which catalyzes the rate-limiting step in polyamine biosynthesis[6]. Polyamines are essential for cell growth, proliferation, and differentiation.

-

Proline and Glutamate Metabolism: L-ornithine can be interconverted with proline and glutamate through the action of ornithine aminotransferase (OAT), linking the urea cycle with other aspects of amino acid metabolism.

Given the central role of L-ornithine, the enzymes that metabolize it, particularly OTC and ODC, have emerged as attractive targets for therapeutic intervention. ODC is a well-established target in cancer therapy, as its activity is often upregulated in cancer cells[6][7]. OTC deficiency is the most common urea cycle disorder, leading to life-threatening hyperammonemia[3][8].

The Investigational Compound: Nδ-Pyrazinylcarbonyl-L-ornithine

Nδ-Pyrazinylcarbonyl-L-ornithine is a derivative of L-ornithine where the δ-amino group is acylated with a pyrazinylcarbonyl moiety[9][10]. While its Nα-Boc protected form is commercially available and suggested for use in peptide synthesis and drug development[11], there is a notable absence of published data on its biological activity.

2.1. Structural Features and Hypothesized Role

The key structural feature of Nδ-Pyrazinylcarbonyl-L-ornithine is the pyrazine ring attached to the δ-nitrogen. This modification introduces a heterocyclic, aromatic group, which can significantly alter the molecule's size, shape, and electronic properties compared to the native L-ornithine.

We hypothesize that this structural modification will lead to the compound acting as an inhibitor of key enzymes in ornithine metabolism. The pyrazinylcarbonyl group could:

-

Act as a steric hindrance: The bulky pyrazinylcarbonyl group might prevent the proper binding of the ornithine backbone into the active site of enzymes like OTC or ODC.

-

Mimic a substrate or transition state: The electronic properties of the pyrazine ring and the carbonyl group could mimic the binding of carbamoyl phosphate (in the case of OTC) or the transition state of the decarboxylation reaction (in the case of ODC).

-

Engage in specific interactions: The nitrogen atoms in the pyrazine ring could form hydrogen bonds or other interactions with amino acid residues in the enzyme's active site that are not available to the unmodified ornithine.

The precedent for δ-amino group modifications leading to potent enzyme inhibition is well-established. For instance, Nδ-(N'-sulpho-diaminophosphinyl)-L-ornithine is a potent and irreversible inhibitor of OTC[12]. This supports the rationale for investigating Nδ-Pyrazinylcarbonyl-L-ornithine as a potential enzyme inhibitor.

A Proposed Research Workflow for Investigating Nδ-Pyrazinylcarbonyl-L-ornithine

The following sections outline a comprehensive experimental plan to elucidate the role of Nδ-Pyrazinylcarbonyl-L-ornithine in amino acid metabolism.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 3. Ornithine Transcarbamylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2019198367A1 - Method for producing n-acyl-amino group-containing compound - Google Patents [patents.google.com]

- 5. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 7. Ornithine decarboxylase activity is critical for cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ndelta-Pyrazinylcarbonyl-L-ornithine (201047-84-9) for sale [vulcanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthesis and biological evaluation of N alpha-(4-amino-4-deoxy-10-methylpteroyl)-DL-4,4-difluoroornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Nδ-Pyrazinylcarbonyl-L-ornithine and its Derivatives as Arginase Inhibitors

This guide provides a comprehensive technical overview of the biological activity of Nδ-Pyrazinylcarbonyl-L-ornithine and its derivatives, with a primary focus on their role as inhibitors of the arginase enzyme. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting arginase.

Part 1: Arginase as a Compelling Therapeutic Target

The Arginase Enzyme Family: More Than Just Urea Production

The arginase enzyme family consists of two distinct isoforms, Arginase I (ARG1) and Arginase II (ARG2). While both enzymes catalyze the hydrolysis of L-arginine to L-ornithine and urea, they differ in their tissue distribution and subcellular localization, which dictates their specific physiological roles.[1]

-

Arginase I (ARG1): Primarily a cytosolic enzyme, ARG1 is highly expressed in the liver as a critical component of the urea cycle, responsible for the detoxification of ammonia.[2][3] It is also found in other cell types, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[4]

-

Arginase II (ARG2): A mitochondrial enzyme, ARG2 is expressed in various tissues, including the kidneys, prostate, and brain. Its primary role is in the regulation of L-arginine and L-ornithine homeostasis for processes such as cell proliferation and collagen synthesis.[5][6][7]

The Pathophysiological Implications of Elevated Arginase Activity

Under normal physiological conditions, arginase activity is tightly regulated. However, in various disease states, the expression and activity of arginase become pathologically elevated, leading to detrimental consequences.[5][6][7] The primary mechanism through which excessive arginase activity contributes to disease is the depletion of the local L-arginine pool. This has two major downstream effects:

-

Reduced Nitric Oxide (NO) Bioavailability: L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce the critical signaling molecule nitric oxide (NO). NO is a potent vasodilator and plays crucial roles in neurotransmission and immune regulation. By competing with NOS for their common substrate, elevated arginase activity leads to decreased NO production, contributing to endothelial dysfunction, hypertension, and other cardiovascular pathologies.[1][5][6][7]

-

Enhanced Production of Pro-proliferative and Pro-fibrotic Molecules: The L-ornithine produced by the arginase reaction serves as a precursor for the synthesis of polyamines and proline.[2] Polyamines are essential for cell proliferation, and their overproduction can contribute to cancer cell growth.[8] Proline is a key component of collagen, and its excessive synthesis can lead to tissue fibrosis.[9]

The following diagram illustrates the central role of arginase in modulating the L-arginine metabolic pathways.

Caption: A workflow for the Structure-Activity Relationship (SAR) study.

Part 3: Methodologies for Assessing the Biological Activity of Arginase Inhibitors

A robust and multi-tiered approach is essential for the comprehensive evaluation of novel arginase inhibitors. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models.

In Vitro Enzyme Inhibition Assays: The First Step in Characterization

The initial assessment of a compound's inhibitory activity is performed using purified arginase enzyme. The goal of these assays is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

This is a classic and widely used method that relies on the colorimetric detection of urea, one of the products of the arginase reaction.

Principle: The assay measures the amount of urea produced by the enzymatic reaction. Urea reacts with a chromogen under acidic conditions to produce a colored complex, the absorbance of which is directly proportional to the arginase activity. [10] Experimental Protocol:

-

Reagent Preparation:

-

Arginase enzyme (human recombinant ARG1 or ARG2) diluted to a working concentration (e.g., 0.0012 U/µL). [10] * L-arginine substrate solution (e.g., 100 mM).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Test compound (Nδ-Pyrazinylcarbonyl-L-ornithine derivative) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Urea colorimetric detection reagents.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume (e.g., 5 µL) of the serially diluted test compound or vehicle control (for uninhibited and blank wells) to the wells.

-

Add the arginase enzyme solution to all wells except the blank.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the L-arginine substrate solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an acidic solution.

-

Add the urea detection reagents and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 410-415 nm) using a microplate reader. [4][11]3. Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

For screening large libraries of compounds, a more rapid and automated fluorescence-based assay is often preferred.

Principle: These assays utilize a fluorescent probe that is quenched upon the conversion of L-arginine to L-ornithine. Inhibition of arginase results in a higher fluorescent signal. [12] Experimental Protocol:

-

Reagent Preparation:

-

Arginase enzyme.

-

L-arginine substrate.

-

Fluorescent probe (e.g., Arginase Gold). [12] * Assay buffer.

-

Test compounds.

-

-

Assay Procedure (384-well plate format):

-

Dispense the test compounds into the wells.

-

Add a pre-mixed solution of arginase enzyme and the fluorescent probe.

-

Initiate the reaction by adding the L-arginine substrate.

-

Incubate at room temperature for a specified time.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the increase in fluorescence signal compared to the uninhibited control.

-

Determine the IC50 values as described for the spectrophotometric assay.

-

Table 1: Hypothetical In Vitro Inhibitory Activity of Nδ-Pyrazinylcarbonyl-L-ornithine Derivatives

| Compound | R1 Substituent (Pyrazine Ring) | R2 Modification (Ornithine Backbone) | ARG1 IC50 (nM) | ARG2 IC50 (nM) | Selectivity (ARG2/ARG1) |

| Parent | H | -COOH | 1250 | 2500 | 2 |

| D1 | 5-Cl | -COOH | 55 | 1100 | 20 |

| D2 | 5-CH3 | -COOH | 250 | 800 | 3.2 |

| D3 | 5-Cl | -COOCH3 | 75 | 1500 | 20 |

Cellular Assays: Assessing Activity in a Biological Context

While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to evaluate a compound's ability to penetrate cell membranes and engage its target in a more complex biological environment.

Principle: This assay assesses the ability of an arginase inhibitor to restore NO production in endothelial cells that have been stimulated to upregulate arginase expression (e.g., with lipopolysaccharide, LPS).

Experimental Protocol:

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate media.

-

Arginase Induction: Treat the cells with an inflammatory stimulus (e.g., LPS) to induce arginase expression and activity.

-

Inhibitor Treatment: Treat the stimulated cells with various concentrations of the Nδ-Pyrazinylcarbonyl-L-ornithine derivative for a defined period.

-

NO Measurement: Measure the accumulation of nitrite and nitrate (stable breakdown products of NO) in the cell culture supernatant using the Griess assay or a more sensitive fluorescent NO probe.

-

Data Analysis: Plot the increase in NO production against the inhibitor concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Principle: This assay is particularly relevant for immuno-oncology applications and evaluates the ability of an arginase inhibitor to reverse the immunosuppressive effects of MDSCs on T-cell proliferation.

Experimental Protocol:

-

Co-culture Setup: Co-culture isolated human T-cells with MDSCs (either primary cells or a cell line) in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies).

-

Inhibitor Treatment: Add serial dilutions of the arginase inhibitor to the co-culture.

-

Proliferation Measurement: After a few days of incubation, measure T-cell proliferation using a standard method such as [3H]-thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).

-

Data Analysis: Determine the concentration of the inhibitor required to restore T-cell proliferation to a level observed in the absence of MDSCs.

Part 4: Future Perspectives and Conclusion

The development of potent and selective arginase inhibitors holds immense promise for the treatment of a wide range of diseases. The Nδ-Pyrazinylcarbonyl-L-ornithine scaffold represents a promising starting point for the discovery of novel therapeutic agents.

Challenges and Opportunities:

-

Isoform Selectivity: Achieving selectivity for ARG1 versus ARG2 may be important for minimizing off-target effects, depending on the therapeutic indication.

-

Pharmacokinetics and Bioavailability: Optimizing the drug-like properties of these compounds to ensure adequate absorption, distribution, metabolism, and excretion (ADME) will be critical for their clinical success.

-

Combination Therapies: Arginase inhibitors may be most effective when used in combination with other therapeutic agents, such as checkpoint inhibitors in cancer or antihypertensive drugs in cardiovascular disease.

Nδ-Pyrazinylcarbonyl-L-ornithine and its derivatives are an intriguing class of compounds with the potential to act as potent arginase inhibitors. A systematic approach to their synthesis, in vitro and cellular characterization, and in vivo evaluation will be essential to unlock their full therapeutic potential. The methodologies outlined in this guide provide a robust framework for advancing these promising molecules from the laboratory to the clinic.

References

-

Caldwell, R. W., & Rodriguez, P. C. (2018). Arginase: A multifaceted enzyme important in health and disease. Physiological reviews, 98(2), 641–665. [Link]

-

Semantic Scholar. (n.d.). Arginase: A Multifaceted Enzyme Important in Health and Disease. Retrieved from [Link]

-

Physiological Reviews. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Retrieved from [Link]

-

Frontiers Media. (n.d.). The role of arginase in endothelial dysfunction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Retrieved from [Link]

-

BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Arginase Inhibitor Screening Services. Retrieved from [Link]

-

Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193). Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). High-Throughput Fluorescence-Based Activity Assay for Arginase-1. Retrieved from [Link]

-

BPS Bioscience. (n.d.). ARG2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-(-)-Ornithine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Ornithine and its role in metabolic diseases: An appraisal. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Retrieved from [Link]

-

Wikipedia. (n.d.). Ornithine. Retrieved from [Link]

-

MDPI. (2021). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Retrieved from [Link]

-

National Center for Biotechnology Information. (1985). The importance of ornithine as a precursor for proline in mammalian cells. Retrieved from [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. Arginase: A Multifaceted Enzyme Important in Health and Disease. | Semantic Scholar [semanticscholar.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The importance of ornithine as a precursor for proline in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. High-Throughput Fluorescence-Based Activity Assay for Arginase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nδ-Pyrazinylcarbonyl-L-ornithine in Peptide Synthesis and Drug Development

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

Nδ-Pyrazinylcarbonyl-L-ornithine is a non-proteinogenic amino acid derivative designed for strategic incorporation into peptide structures. Its unique architecture, featuring a pyrazinoyl moiety attached to the delta-amino group of an L-ornithine backbone, offers a compelling combination of functionalities for researchers in peptide chemistry and drug discovery. The pyrazine ring, a nitrogen-containing heterocycle, is a recognized pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to biological targets.[1][2] The ornithine backbone provides a versatile scaffold for introducing this moiety, with the potential for further modifications, such as lactam bridge formation for peptide cyclization.

Commercially available as Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, this reagent is primed for use in solid-phase peptide synthesis (SPPS), enabling the precise insertion of this unique building block into a growing peptide chain.[3] This guide provides a comprehensive overview of the applications of Nδ-Pyrazinylcarbonyl-L-ornithine, detailed protocols for its incorporation into peptides using Boc-based SPPS, and insights into its potential in the development of novel therapeutics.

Part 1: Strategic Applications in Peptide Science

Enhancing Biological Activity and Target Engagement

The pyrazine core is a key structural feature in a variety of pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[4][5] By incorporating Nδ-Pyrazinylcarbonyl-L-ornithine into a peptide sequence, medicinal chemists can leverage the pyrazinoyl group to:

-

Introduce additional hydrogen bond donors and acceptors: The two nitrogen atoms in the pyrazine ring can engage in specific hydrogen bonding interactions with target receptors, potentially increasing binding affinity and selectivity.[2]

-

Facilitate π-π stacking interactions: The aromatic nature of the pyrazine ring allows for stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp, His) in a binding pocket, contributing to the stability of the ligand-receptor complex.

-

Modulate physicochemical properties: The introduction of the pyrazinoyl group can alter the polarity, solubility, and lipophilicity of a peptide, which can be fine-tuned to optimize its pharmacokinetic profile.

Improving Peptide Stability and Pharmacokinetics

A major hurdle in the development of peptide therapeutics is their susceptibility to proteolytic degradation. The incorporation of non-natural amino acids is a well-established strategy to enhance peptide stability.[6] Ornithine and its derivatives can confer resistance to enzymatic cleavage. Recent studies have shown that replacing arginine with ornithine in semaglutide, a GLP-1 receptor agonist, enhances its stability in human plasma.[7] The Nδ-acylation with the pyrazinylcarbonyl group further sterically shields the peptide backbone, potentially hindering the approach of proteases.

A Scaffold for Peptide Cyclization

The ornithine side chain provides a convenient handle for peptide cyclization through the formation of a lactam bridge. After incorporation of Nδ-Pyrazinylcarbonyl-L-ornithine and elongation of the peptide chain, the Nα-protecting group of the ornithine residue can be selectively removed, and the free amine can be coupled with a C-terminal carboxylic acid to form a cyclic peptide. This strategy is invaluable for constraining the peptide's conformation, which can lead to:

-

Increased receptor affinity and selectivity.

-

Enhanced metabolic stability.

-

Improved bioavailability.

Part 2: Protocols for Peptide Synthesis

The following protocols are designed for the incorporation of Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine into a peptide sequence using manual or automated Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine | ≥98% Purity | Chem-Impex, Vulcanchem |

| Boc-amino acids | SPPS Grade | Major peptide synthesis suppliers |

| MBHA or PAM resin | 100-200 mesh, 0.4-0.8 mmol/g | Major peptide synthesis suppliers |

| Dichloromethane (DCM) | Anhydrous, SPPS Grade | Standard chemical suppliers |

| N,N-Dimethylformamide (DMF) | Anhydrous, SPPS Grade | Standard chemical suppliers |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard chemical suppliers |

| Diisopropylethylamine (DIEA) | Reagent Grade | Standard chemical suppliers |

| HBTU, HATU, or HCTU | SPPS Grade | Major peptide synthesis suppliers |

| Piperidine | Reagent Grade | Standard chemical suppliers |

| Anhydrous hydrofluoric acid (HF) | Reagent Grade | Specialized suppliers (use with extreme caution) |

| Anisole, p-cresol, thioanisole | Reagent Grade | Standard chemical suppliers |

Workflow for Boc-SPPS Incorporation

The following diagram illustrates the key steps for incorporating Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine into a peptide chain using a Boc-based strategy.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Nδ-Pyrazinylcarbonyl-L-ornithine for Enhancing Drug Solubility and Bioavailability

Introduction: Addressing the Challenge of Poor Solubility

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated at over 40%, exhibit poor aqueous solubility.[1] This characteristic poses a major hurdle to clinical development, as insufficient solubility often leads to low dissolution rates, poor absorption, and inadequate bioavailability, ultimately compromising therapeutic efficacy.[1] Overcoming this challenge requires innovative formulation strategies that can enhance the amount of a drug that dissolves in the gastrointestinal fluids and is available for absorption.[2]

This document introduces Nδ-Pyrazinylcarbonyl-L-ornithine , a novel amino acid derivative, as a potential multi-functional agent for enhancing the solubility and oral bioavailability of poorly soluble drugs. While direct literature on this specific conjugate is emerging, its chemical architecture—combining the hydrophilic L-ornithine backbone with a pyrazinylcarbonyl moiety—suggests a promising amphiphilic profile.[3] L-ornithine is a naturally occurring amino acid with high water solubility, playing a key role in metabolic pathways like the urea cycle.[4][5] The pyrazine ring is a heterocyclic scaffold found in numerous biologically active and clinically approved compounds, known to participate in various intermolecular interactions.[6][7][8][9][10]

This guide provides a scientific framework for researchers and drug development professionals to investigate and harness the potential of Nδ-Pyrazinylcarbonyl-L-ornithine. We will explore its hypothesized mechanisms of action and provide detailed, field-proven protocols for its synthesis, characterization, and evaluation as a solubility and bioavailability enhancer.

Scientific Rationale & Hypothesized Mechanisms of Action

The unique structure of Nδ-Pyrazinylcarbonyl-L-ornithine suggests it may enhance drug delivery through several distinct, potentially synergistic, mechanisms. The combination of a hydrophilic amino acid head group (ornithine) and a more lipophilic aromatic tail (pyrazinylcarbonyl) imparts an amphiphilic character to the molecule.

Mechanism 1: Micellar Solubilization (Amphiphilic Carrier)

Amphiphilic molecules can self-assemble in aqueous solutions to form micelles when above a certain concentration, known as the critical micelle concentration (CMC).[11] These micelles feature a hydrophobic core and a hydrophilic shell. Poorly soluble, lipophilic drugs can partition into this hydrophobic core, while the hydrophilic exterior maintains the entire complex in solution, thereby increasing the drug's apparent solubility.[1][11][12] We hypothesize that Nδ-Pyrazinylcarbonyl-L-ornithine can act as a surfactant, forming micelles that encapsulate and solubilize hydrophobic drug molecules.

Mechanism 2: Prodrug Strategy via Carrier-Mediated Transport

The intestinal epithelium expresses a variety of amino acid transporters (AATs) that facilitate the absorption of nutrients.[13][14][15] By covalently linking a drug to Nδ-Pyrazinylcarbonyl-L-ornithine, it may be possible to create a prodrug that is recognized and transported across the intestinal barrier by these AATs.[13][16] This carrier-mediated transport could significantly enhance the absorption of drugs that otherwise have poor membrane permeability.[14] Once absorbed, the linker would ideally be cleaved by endogenous enzymes (e.g., esterases, amidases) to release the active parent drug into systemic circulation.

Mechanism 3: Alteration of Drug Crystal Lattice (Solid Dispersion)

Co-formulating a poorly soluble drug with Nδ-Pyrazinylcarbonyl-L-ornithine could lead to the formation of a solid dispersion. In such a system, the drug is dispersed at a molecular level within a carrier matrix.[2] This prevents the drug from crystallizing, maintaining it in a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate compared to the stable crystalline form.[2][17]

Synthesis and Characterization

The synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine involves a standard peptide coupling reaction. The following is a generalized protocol.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for Nδ-Pyrazinylcarbonyl-L-ornithine.

Protocol: Synthesis of Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine

-

Protection of L-Ornithine:

-

Dissolve L-ornithine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to adjust the pH.

-

Slowly add di-tert-butyl dicarbonate (Boc-anhydride) while maintaining the pH.

-

Stir the reaction at room temperature for 12-24 hours.

-

Acidify the mixture and extract the Nα-Boc-L-ornithine product. Purify as needed (e.g., by recrystallization).

-

-

Peptide Coupling:

-

Dissolve Nα-Boc-L-ornithine, pyrazine-2-carboxylic acid, and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) in an anhydrous solvent (e.g., DMF).

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen).

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Purification and Characterization:

-

Purify the crude product using column chromatography on silica gel.

-

Characterize the final product (Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine) to confirm its identity and purity using:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

-

Protocols for Evaluating Solubility Enhancement

To quantitatively assess the efficacy of Nδ-Pyrazinylcarbonyl-L-ornithine as a solubility enhancer, both thermodynamic and kinetic solubility assays are recommended.[18]

Protocol: Thermodynamic Equilibrium Solubility Assay

This "shake-flask" method determines the saturation solubility of a drug in the presence of the enhancer at equilibrium.[19][20]

-

Preparation:

-

Prepare a series of aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) at 37 °C.[20]

-

For each pH, prepare solutions containing different concentrations of Nδ-Pyrazinylcarbonyl-L-ornithine (e.g., 0%, 0.1%, 0.5%, 1.0%, 2.0% w/v).

-

-

Incubation:

-

Sample Processing:

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

Construct a calibration curve with known concentrations of the API to ensure accurate measurement.

-

Data Presentation: Solubility Enhancement

The results should be tabulated to clearly show the impact of the enhancer at different concentrations and pH levels.

| Enhancer Conc. (% w/v) | Solubility at pH 1.2 (µg/mL) | Solubility at pH 4.5 (µg/mL) | Solubility at pH 6.8 (µg/mL) | Fold Increase (vs. 0% at pH 6.8) |

| 0 (Control) | Data | Data | Data | 1.0 |

| 0.1% | Data | Data | Data | Calculate |

| 0.5% | Data | Data | Data | Calculate |

| 1.0% | Data | Data | Data | Calculate |

| 2.0% | Data | Data | Data | Calculate |

Protocols for Evaluating Bioavailability Enhancement

Evaluating the potential for bioavailability enhancement involves assessing the compound's ability to improve drug transport across the intestinal epithelium (in vitro) and its effect on drug absorption in a living system (in vivo).

In Vitro Protocol: Caco-2 Cell Permeability Assay

The Caco-2 assay is a well-established in vitro model that mimics the human intestinal barrier.[21][22][23] It is used to predict drug absorption and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[22][23]

-

Cell Culture:

-

Culture Caco-2 cells on semipermeable Transwell® filter supports for approximately 21 days until they form a differentiated, confluent monolayer.[23]

-

-

Monolayer Integrity Check:

-

Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value ≥ 200 Ω·cm² typically indicates sufficient monolayer integrity.[24]

-

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A→B) Transport:

-

Prepare a dosing solution of the test drug with and without Nδ-Pyrazinylcarbonyl-L-ornithine in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

-

Add the dosing solution to the apical (upper) chamber of the Transwell plate.[24]

-

Add fresh buffer to the basolateral (lower) chamber.

-

-

Basolateral to Apical (B→A) Transport:

-

Simultaneously, in a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[22]

-

-

Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 2 hours).[22][25]

-

-

Sample Analysis:

-

At the end of the incubation, collect samples from both chambers.

-

Analyze the concentration of the drug in the samples using LC-MS/MS.

-

-

Data Calculation:

-

Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:

-

Papp = (dQ/dt) / (A * C₀)

-

Where (dQ/dt) is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

-

-

Calculate the Efflux Ratio (ER) :

-

ER = Papp (B→A) / Papp (A→B)

-

An ER > 2 suggests the drug is a substrate for active efflux.[23] A reduction in the ER in the presence of Nδ-Pyrazinylcarbonyl-L-ornithine could indicate inhibition of efflux pumps.

-

-

Caption: Workflow for the Caco-2 permeability assay.

In Vivo Protocol: Oral Bioavailability Study in Animal Models

In vivo studies are essential to confirm the findings from in vitro experiments and to understand the complete pharmacokinetic profile of the drug.[26][27] Rodent models, particularly rats, are commonly used for initial bioavailability screening due to their well-characterized physiology and ease of handling.[27][28]

-

Animal Model Selection and Acclimatization:

-

Select an appropriate animal model, such as Sprague-Dawley rats.[29]

-

Acclimatize the animals for at least one week before the study.

-

Fast the animals overnight (with free access to water) before dosing.

-

-

Formulation and Dosing:

-

Prepare two formulations of the poorly soluble drug:

-

Control Group: Drug suspended in a standard vehicle (e.g., 0.5% carboxymethylcellulose).

-

Test Group: Drug co-formulated with Nδ-Pyrazinylcarbonyl-L-ornithine in the same vehicle.

-

-

Administer the formulations to the respective groups via oral gavage at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples from a suitable site (e.g., tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store them at -80 °C until analysis.

-

-

Sample Analysis and Pharmacokinetic (PK) Calculation:

-

Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Plot the mean plasma concentration versus time for both groups.

-

Calculate key pharmacokinetic parameters using non-compartmental analysis:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable point.

-

AUC(0-inf): Area under the curve extrapolated to infinity.

-

-

Calculate the Relative Bioavailability (Frel) :

-

Frel (%) = [AUC(test) / AUC(control)] * 100

-

-

Data Presentation: Pharmacokinetic Parameters

Summarize the key PK parameters in a table for direct comparison between the control and test groups.

| Parameter | Control Group (Drug Alone) | Test Group (Drug + Enhancer) | % Change |

| Cmax (ng/mL) | Data | Data | Calculate |

| Tmax (hr) | Data | Data | N/A |

| AUC(0-inf) (ng·hr/mL) | Data | Data | Calculate |

| Relative Bioavailability | 100% | Calculate | N/A |

Conclusion and Future Directions

Nδ-Pyrazinylcarbonyl-L-ornithine presents a novel and scientifically grounded approach to addressing the pervasive issue of poor drug solubility and bioavailability. Its unique amphiphilic structure, derived from biocompatible building blocks, suggests multiple potential mechanisms of action, including micellar solubilization and carrier-mediated transport. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its efficacy. Successful validation of these hypotheses could establish Nδ-Pyrazinylcarbonyl-L-ornithine as a valuable excipient or prodrug moiety in the pharmaceutical formulation toolkit, enabling the advancement of promising but challenging drug candidates.

References

- Caco2 assay protocol. (n.d.).

- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.

- Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023). ResearchGate.

- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media.

- Sudhakar P, et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate.

- Caco-2 Permeability Assay. (n.d.). Enamine.

- Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. (n.d.).

- Caco-2 permeability assay. (n.d.). Creative Bioarray.

- Animal models for evaluation of oral delivery of biopharmaceuticals. (2017). PubMed.

- Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.

- Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. (n.d.).

- Animal versus human oral drug bioavailability: Do they correlate? (n.d.). PMC - NIH.

- The Role of Amino Acids in Pharmaceuticals. (n.d.). Oakwood Labs.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). ACS Omega - ACS Publications.

- AMINO ACID TRANSPORTERS IN DRUG DISCOVERY. (n.d.). Science Publications.

- Carrier-Mediated Transport. (2024). JoVE.

- Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.

- In Vitro Solubility Assays in Drug Discovery. (2025). Request PDF - ResearchGate.

- Bioavailability Enhancement Through Enhancement of Drug Solubility or Dissolution Rate. (n.d.).

- Annex 4. (n.d.). World Health Organization (WHO).

- Drug Absorption Mechanism: Carrier-Mediated Membrane Transport. (2025). JoVE.

- Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine. (n.d.). Chem-Impex.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018).

- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.

- for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021). STANDARD OPERATING PROCEDURE - European Union.

- Comprehensive review of amino acid transporters as therapeutic targets. (2024). PubMed.

- Unequivocal role of pyrazine ring in medicinally important compounds: a review. (n.d.). PubMed.

- Ornithine Derivatives [Unnatural Amino Acid Derivatives]. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).

- Clinical Profile: L-Ornithine Hydrochloride Powder for Compounding. (n.d.). GlobalRx.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Ornithine [Natural Amino Acid Derivatives]. (n.d.). Tokyo Chemical Industry UK Ltd.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC - PubMed Central.

- Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). ResearchGate.

- Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC. (n.d.). PubMed.

- L-ornithine biosynthesis II | Pathway. (n.d.). PubChem - NIH.

- Synthesis and Biological Evaluation of N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine. (n.d.). PubMed.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Articles [globalrx.com]

- 5. L-ornithine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. thescipub.com [thescipub.com]

- 14. Video: Carrier-Mediated Transport [jove.com]

- 15. Comprehensive review of amino acid transporters as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jove.com [jove.com]

- 17. longdom.org [longdom.org]

- 18. researchgate.net [researchgate.net]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. who.int [who.int]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 22. enamine.net [enamine.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 25. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. walshmedicalmedia.com [walshmedicalmedia.com]

- 29. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Multi-technique Spectroscopic Approach for the Structural Elucidation of Ndelta-Pyrazinylcarbonyl-L-ornithine

Abstract

Ndelta-Pyrazinylcarbonyl-L-ornithine is a modified amino acid incorporating a pyrazine moiety, a structural motif of interest in medicinal chemistry and drug development. Unambiguous structural confirmation and purity assessment are critical prerequisites for its use in further research and development. This application note presents a comprehensive, multi-technique spectroscopic workflow for the detailed characterization of this compound. We provide field-proven protocols for High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, and expected quantitative data, derived from authoritative sources on analogous structures, are provided to guide researchers in their analysis.

Introduction and Rationale

The structural characterization of novel or modified amino acids is a cornerstone of chemical biology and pharmaceutical science. This compound, with its IUPAC name (2S)-2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid, combines an L-ornithine backbone with a pyrazinylcarbonyl group via an amide linkage. This modification introduces a heteroaromatic system, potentially altering the parent amino acid's physicochemical properties and biological activity.

Molecular Structure:

Caption: Workflow for ESI-HRMS analysis of this compound.

Expected Quantitative Data

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₀H₁₄N₄O₃ | N/A |

| Molecular Weight | 238.24 g/mol | N/A |

| Monoisotopic Mass of [M] | 238.1066 Da | N/A |

| Monoisotopic Mass of [M+H]⁺ | 239.1144 Da | 239.1144 ± 0.0012 Da |

Table 1: Expected HRMS Data. The primary goal is to verify the mass of the protonated molecule [M+H]⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Causality: NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively dissolves the polar molecule and, unlike D₂O, does not exchange with the amide and amine protons, allowing for their observation. [2]

Protocol 3.1: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (adjust for S/N)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Number of Scans: 1024-4096 (adjust for S/N)

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

-

-

Data Acquisition: Acquire ¹H and ¹³C spectra. For unambiguous assignments, consider acquiring 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Workflow Diagram: NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Expected Quantitative Data

¹H NMR (500 MHz, DMSO-d₆): Proton labels refer to the structure in Figure 1.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Pyrazine-H (3 positions) | 8.7 - 9.2 | m | 3H | Aromatic region, complex pattern expected. [3] |

| δ-NH (Amide) | 8.0 - 8.5 | t | 1H | Coupling to adjacent CH₂. |

| α-NH₂ (Amine) | 7.5 - 8.5 | br s | 2H | Broad signal, exchangeable with D₂O. |

| α-CH | 3.8 - 4.2 | t | 1H | Coupled to α-NH₂ and β-CH₂. [4] |

| δ-CH₂ | 3.1 - 3.4 | q | 2H | Coupled to γ-CH₂ and δ-NH. [4] |

| β-CH₂, γ-CH₂ | 1.5 - 2.0 | m | 4H | Overlapping multiplets from the alkyl chain. [4][5] |

| COOH | 10.0 - 13.0 | br s | 1H | Carboxylic acid proton, very broad. |

¹³C NMR (125 MHz, DMSO-d₆):

| Carbon Assignment | Expected δ (ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | 170 - 175 | |

| C=O (Amide) | 163 - 168 | |

| Pyrazine-C | 142 - 150 | 4 unique signals expected in the aromatic region. |

| α-C | 52 - 58 | |

| δ-C | 38 - 42 |

| β-C, γ-C | 22 - 30 | Alkyl region, may be closely spaced. |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts. These are estimates based on data for L-ornithine derivatives and pyrazine compounds.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and reliable method for identifying the presence of specific covalent bonds and functional groups. [6]For this compound, we expect to see characteristic vibrations for the N-H bonds of the amine and amide, the C=O bonds of the carboxylic acid and amide (Amide I band), the N-H bend of the amide (Amide II band), and the C=N/C=C bonds of the pyrazine ring. [7][8]Attenuated Total Reflectance (ATR) is used for its simplicity, requiring minimal sample preparation.

Protocol 4.1: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Mode: Attenuated Total Reflectance (ATR)

-

Scan Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply the sample to the crystal, ensure good contact using the pressure clamp, and acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting absorbance spectrum and identify the key vibrational bands corresponding to the molecule's functional groups.

Workflow Diagram: FTIR Analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Expected Quantitative Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Primary Amine (α-NH₂) & Secondary Amide (δ-NH) |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (broad) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1665 | C=O stretch | Amide I band [7] |

| ~1550 | N-H bend | Amide II band |

| ~1480 | C=C, C=N stretch | Pyrazine ring vibration [6] |

| ~1190, 1280 | C-N stretch | Amide III, Pyrazine ring vibrations [6] |

Table 3: Expected characteristic FTIR absorption bands.[6][7][8]

UV-Vis Spectroscopy for Electronic Characterization

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyrazine ring acts as a chromophore, exhibiting characteristic n→π* and π→π* transitions. The position and intensity of these absorption bands can be influenced by the solvent polarity. [9][10]This analysis confirms the presence of the conjugated heteroaromatic system.

Protocol 5.1: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol or water) at a concentration of ~1 mg/mL. Create a dilute solution (e.g., 0.01 mg/mL) from the stock to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally 0.7 - 1.5).

-

Instrument Setup:

-

Spectrophotometer: Dual-beam UV-Vis

-

Scan Range: 200 - 400 nm

-

Scan Speed: Medium

-

Cuvette: 1 cm path length quartz cuvette

-

-

Data Acquisition: Fill one cuvette with the pure solvent to be used as a blank. Fill a second cuvette with the sample solution. Place both in the spectrophotometer and run the scan.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each transition. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration is known accurately.

Workflow Diagram: UV-Vis Analysis

Caption: Workflow for UV-Visible spectroscopic analysis.

Expected Quantitative Data

| Transition Type | Expected λₘₐₓ (nm) | Solvent | Notes |

| π→π | ~260 - 270 | Ethanol/Water | Intense absorption band characteristic of the pyrazine aromatic system. [11][12] |

| n→π | ~310 - 330 | Hexane | Weaker absorption, may show a blue shift (hypsochromic shift) in polar solvents like water. [9][10] |

Table 4: Expected UV-Vis absorption maxima. The exact positions can vary based on solvent and substitution.[9][10][11][12]

Conclusion

The integrated application of HRMS, NMR, FTIR, and UV-Vis spectroscopy provides a robust and self-validating framework for the complete structural characterization of this compound. HRMS confirms the elemental formula, NMR delineates the atomic connectivity, FTIR verifies the presence of key functional groups, and UV-Vis characterizes the electronic nature of the pyrazine chromophore. Following these detailed protocols will enable researchers to unequivocally confirm the identity and purity of their material, ensuring data integrity for subsequent biological or chemical applications.

References

- A Researcher's Guide to Mass Spectrometry for Modified Amino Acid Analysis. Benchchem.

- Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. NCBI - NIH.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect.

- Determination of oxidative protein modifications using mass spectrometry. PMC - NIH.

- Identification of Protein Modifications by Mass Spectrometry. University of Illinois Urbana-Champaign.

- Characterization of intact and modified proteins by mass spectrometry. MS Vision.

- FTIR spectrum of the 1020 cm À1 band of pyrazine along with the best fit. ResearchGate.

- Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate.

- Proton NMR data of ornithine derivatives in DMSO. ResearchGate.

- Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.

- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher.

- FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. ResearchGate.

- Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Montana State University.

- NMR spectra of ornithine and products of deuterium exchange. ResearchGate.

- Spectral and electrochemical properties of pyridazine, pyrazine, and pyrimidine complexes of tungsten pentacarbonyl. ACS Publications.

- This compound. Vulcanchem.

- L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR spectrum. ChemicalBook.

- UV-VIS spectra for pyridazine, pyrimidine and pyrazine. ResearchGate.

- NP-Card for Ornithine (NP0000119). NP-MRD.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214). Human Metabolome Database.

- Pyrazines. Science of Synthesis.

- Spectroelectrochemical Investigation of Pentacarbonyl(pyrazine)metal(0) (Metal = Cr, Mo, W) Complexes of Group 6 Elements. Zeitschrift für Naturforschung.

- UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). ResearchGate.

- Chemistry 326: Experiment #2. Montana State University.

Sources

- 1. This compound (201047-84-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.montana.edu [chemistry.montana.edu]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. researchgate.net [researchgate.net]

- 12. znaturforsch.com [znaturforsch.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nδ-Pyrazinylcarbonyl-L-ornithine Stability in Aqueous Solutions

Introduction

Welcome to the technical support center for Nδ-Pyrazinylcarbonyl-L-ornithine. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel amino acid derivative. Nδ-Pyrazinylcarbonyl-L-ornithine holds significant promise in various therapeutic areas; however, like many complex molecules, its stability in aqueous solutions can be a critical factor for successful experimental outcomes and formulation development.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability challenges you may encounter. Our goal is to equip you with the scientific understanding and practical methodologies to optimize the stability of Nδ-Pyrazinylcarbonyl-L-ornithine in your aqueous-based experiments and formulations.

Part 1: Understanding the Stability of Nδ-Pyrazinylcarbonyl-L-ornithine

Nδ-Pyrazinylcarbonyl-L-ornithine is comprised of an L-ornithine backbone with a pyrazinylcarbonyl moiety attached to its delta-amino group. The stability of this compound in aqueous solutions is primarily influenced by the chemical properties of the amide bond and the pyrazine ring.

Potential Degradation Pathways:

The primary degradation pathway of concern for Nδ-Pyrazinylcarbonyl-L-ornithine in aqueous solutions is the hydrolysis of the amide bond connecting the pyrazine ring to the ornithine side chain. This reaction is often catalyzed by acidic or basic conditions. Additionally, the pyrazine ring itself, while generally stable, can be susceptible to photodegradation under certain conditions.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues and inquiries regarding the stability of Nδ-Pyrazinylcarbonyl-L-ornithine.

I. pH-Related Instability

Question 1: I am observing a rapid loss of my Nδ-Pyrazinylcarbonyl-L-ornithine in a neutral aqueous buffer (pH 7.4). What is the likely cause and how can I mitigate this?

Answer:

Rapid degradation at neutral pH is likely due to hydrolysis of the Nδ-amide bond. While amide bonds are generally stable, the specific electronic properties of the pyrazinylcarbonyl group can influence its susceptibility to hydrolysis.

Troubleshooting Steps:

-

pH Optimization Study: The first and most critical step is to determine the optimal pH for the stability of your compound. We recommend performing a pH stability profile study.

-

Protocol: Prepare a series of buffer solutions across a pH range (e.g., pH 3 to 8). Recommended buffers include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH. Dissolve a known concentration of Nδ-Pyrazinylcarbonyl-L-ornithine in each buffer and incubate at a constant temperature (e.g., 40°C to accelerate degradation). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze the remaining concentration of the parent compound using a validated stability-indicating HPLC method.

-

-

Buffer Selection: The choice of buffer can also impact stability. Some buffer species can catalyze hydrolysis. It is advisable to test different buffer systems at your target pH. For instance, if you are working at a slightly acidic pH, compare the stability in citrate versus acetate buffer.

Question 2: My experiments require a basic pH. How can I handle Nδ-Pyrazinylcarbonyl-L-ornithine under these conditions?

Answer:

Basic conditions are generally more detrimental to amide bond stability than acidic conditions. If a basic pH is unavoidable, the following strategies can be employed:

-

Minimize Exposure Time: Prepare your solutions fresh and use them immediately. Avoid long-term storage of the compound in basic solutions.

-

Lower Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

-

Use of Co-solvents: The addition of co-solvents such as propylene glycol or ethanol can sometimes reduce the water activity and slow down hydrolysis. However, the compatibility of co-solvents with your experimental system must be verified.

II. Temperature and Light Sensitivity

Question 3: I have been storing my stock solution of Nδ-Pyrazinylcarbonyl-L-ornithine at room temperature and have noticed a decrease in purity over time. What are the recommended storage conditions?

Answer:

Nδ-Pyrazinylcarbonyl-L-ornithine, like many complex organic molecules, can be susceptible to thermal degradation. Studies on the related compound, pyrazinamide, have shown thermal decomposition at elevated temperatures[1].

Recommended Storage:

-

Solid Form: Store the solid compound at 2-8°C, protected from light and moisture.

-

Aqueous Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend storing aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Question 4: Are there any concerns about the photostability of Nδ-Pyrazinylcarbonyl-L-ornithine?

Answer:

The pyrazine ring system can be susceptible to photodegradation. While the pyrazine moiety can enhance photostability in some molecular contexts, it is prudent to protect solutions of Nδ-Pyrazinylcarbonyl-L-ornithine from light, especially during long-term experiments or storage.

Preventative Measures:

-

Use amber vials or wrap your containers in aluminum foil.

-

Minimize exposure to direct sunlight or strong artificial light during experimental manipulations.

III. Formulation and Excipients

Question 5: I am developing a formulation containing Nδ-Pyrazinylcarbonyl-L-ornithine. Are there any excipients that can enhance its stability in an aqueous solution?

Answer:

Yes, the choice of excipients can significantly impact the stability of the active pharmaceutical ingredient (API).[2][3][4]

Recommended Excipients to Consider:

-

Buffering Agents: As discussed, maintaining an optimal pH is crucial. Citrate and phosphate buffers are common starting points.

-

Antioxidants: If oxidative degradation is suspected, the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite may be beneficial.

-

Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, excipients like sucrose, trehalose, or mannitol can help stabilize the compound during freezing and drying processes.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of Nδ-Pyrazinylcarbonyl-L-ornithine.[5][6][7]